(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
描述
属性
IUPAC Name |
2-amino-N-(3-propan-2-yloxypropyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-15(2)32-12-6-11-26-23(31)19-20-22(29-18-9-4-3-8-17(18)28-20)30(21(19)24)27-14-16-7-5-10-25-13-16/h3-5,7-10,13-15H,6,11-12,24H2,1-2H3,(H,26,31)/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECJVADONCSHQW-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Pyrrolo[2,3-b]quinoxaline derivatives have been shown to exhibit significant biological activities primarily through their interactions with various kinases. The compound under study demonstrates low nanomolar affinity towards Eph kinases in vitro, indicating a strong potential as a selective kinase inhibitor. This selectivity is crucial as it allows for targeted therapeutic effects while minimizing off-target interactions that can lead to adverse effects .
1. Kinase Inhibition
Research has indicated that compounds similar to this compound can effectively inhibit various kinases involved in critical signaling pathways. For instance:
- Eph Kinases: These are implicated in processes such as cell migration and angiogenesis. The compound shows promising inhibitory activity against Eph kinases, which could be beneficial in cancer therapy.
- Phosphodiesterase 4B (PDE4B): Some derivatives demonstrated over 90% inhibition at concentrations around 30 µM, suggesting potential applications in treating inflammatory diseases like asthma and COPD .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrroloquinoxaline derivatives has been explored in the context of cytokine storms associated with viral infections, such as COVID-19. The ability to modulate inflammatory responses positions these compounds as candidates for therapeutic interventions during viral pandemics .
Data Table: Biological Activity Summary
Case Study 1: Kinase Selectivity
A study investigating the selectivity of pyrroloquinoxaline derivatives revealed that certain modifications to the molecular structure could enhance selectivity towards specific kinases while reducing activity against others. This highlights the importance of structural optimization in developing effective therapeutics based on this scaffold .
Case Study 2: In Vivo Efficacy
In vivo studies have demonstrated that related compounds exhibit favorable pharmacokinetic properties when administered via inhalation routes, improving lung function in rodent models of pulmonary inflammation. These findings suggest that this compound could be developed into an effective treatment for respiratory conditions .
科学研究应用
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the formation of the pyrroloquinoxaline core and subsequent functionalization to introduce the isopropoxy and pyridine moieties. The structural complexity of this compound allows for a diverse range of interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives, including the compound . Research indicates that derivatives of this class can inhibit key signaling pathways involved in tumor growth and proliferation. For instance, compounds similar to (E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives are known to exhibit activity against a range of bacterial strains, suggesting that this compound may possess similar properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .
Antidiabetic Effects
Emerging research suggests that compounds within this chemical class may influence glucose metabolism and insulin sensitivity. The structural features of this compound could potentially enhance glucose uptake in muscle cells, thereby presenting a novel approach to managing diabetes .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
化学反应分析
Sulfonyl Group Reactivity
The sulfonyl (-SO₂-) group participates in nucleophilic substitution and elimination reactions . For example:
-
Nucleophilic Attack : Reacts with amines or alcohols under basic conditions to form sulfonamides or sulfonate esters.
-
Thermal Stability : Decomposes above 200°C, releasing sulfur oxides.
Urea Moiety Reactivity
The urea (-NHCONH-) group undergoes:
-
Acidic/Basic Hydrolysis : Cleavage into phenylamine and CO₂ under strong acidic (HCl) or basic (NaOH) conditions.
-
Condensation : Forms bicyclic structures when reacted with carbonyl compounds (e.g., aldehydes) .
Indole Core Modifications
The indole ring is susceptible to:
-
Electrophilic Substitution : Halogenation or nitration at the 5-position.
-
Oxidation : Conversion to oxindole derivatives using KMnO₄ or H₂O₂.
Thermal Degradation
-
Decomposition Onset : 200°C, with mass loss correlated to sulfonyl group elimination.
-
Products : SO₂, CO₂, and fragmented aromatic byproducts.
Hydrolytic Degradation
| Condition | Reaction Site | Major Products |
|---|---|---|
| 6M HCl, 100°C | Urea | Aniline, CO₂, and sulfonic acid |
| 2M NaOH, 80°C | Sulfonyl | Phenol derivatives, NH₃ |
Catalytic and Biological Interactions
While primarily a synthetic target, this compound shows kinase inhibition in biochemical assays, likely due to urea-mediated hydrogen bonding with ATP-binding pockets.
相似化合物的比较
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related analogs from the evidence (see Table 1).
Table 1: Structural and Physicochemical Comparison of Pyrrolo[2,3-b]quinoxaline Derivatives
Key Observations:
Imine vs. Non-imine Derivatives: The target compound and analogs in –5 feature imine (Schiff base) linkages, which are pH-sensitive and may influence stability or binding dynamics.
phenyl or thienyl groups. Thiophene (): Introduces sulfur, which may affect electronic properties and metabolic stability . Nitro (): Strong electron-withdrawing effects could reduce electron density in the core structure .
Side Chain Modifications :
- 3-Isopropoxypropyl (Target) : Longer alkoxy chain increases lipophilicity compared to shorter chains like 2-methoxyethyl () .
- Phenylethyl () : Aromatic side chain may enhance π-stacking interactions but reduce solubility .
Research Findings and Implications
While the provided evidence lacks pharmacological data, structural analyses highlight critical trends:
- Solubility : Hydroxy and methoxy groups () improve hydrophilicity, whereas ethoxy and isopropoxy chains (Target, –7) enhance lipophilicity .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may stabilize the imine bond, while electron-donating groups (e.g., methoxy in ) could alter charge distribution .
- Stereochemical Considerations : The (E)-configuration in imine derivatives ensures spatial orientation of substituents, critical for target engagement .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : Utilize multi-step procedures analogous to General Procedure E and F1 (as seen in pyrrolo-quinoxaline derivatives) . Optimize yields by adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, cyclopropylamine coupling in similar compounds achieved 32–38% yields via stepwise activation of intermediates . Consider microwave-assisted synthesis or flow chemistry to enhance efficiency.
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) (e.g., H and C), electrospray ionization mass spectrometry (ESIMS), and high-performance liquid chromatography (HPLC). For instance, H NMR peaks at δ 11.55 ppm (indole NH) and δ 8.63 ppm (pyridine protons) are diagnostic for related pyrrolo-quinoxalines . ESIMS m/z values (e.g., 392.2 for analogous structures) confirm molecular weight . HPLC purity >95% ensures minimal impurities .
Q. How should researchers validate the stereochemical configuration of the (E)-isomer?
- Methodological Answer : Employ NOESY NMR to confirm the geometry of the pyridin-3-ylmethylene group. For example, cross-peaks between the imine proton and pyridine protons can distinguish (E) from (Z) configurations. X-ray crystallography is definitive but requires high-quality crystals .
Advanced Research Questions
Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) against kinase targets?
- Methodological Answer :
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to kinases like JAK2 or EGFR. Align results with known quinoxaline inhibitors.
Functional Group Variation : Synthesize analogs with modifications to the isopropoxypropyl or pyrrolo-quinoxaline moieties. Test bioactivity in enzyme inhibition assays.
Data Integration : Link findings to kinase signaling pathways using pathway analysis tools (e.g., KEGG) .
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Reassess Model Parameters : Validate docking scores with experimental IC values. Adjust force fields or solvent models if discrepancies arise.
- Analytical Controls : Confirm compound purity via HPLC (>98%) and rule out aggregation artifacts using dynamic light scattering .
- Alternative Targets : Explore off-target effects via proteome-wide profiling (e.g., kinome-wide screening) .
Q. What strategies mitigate challenges in solubility and bioavailability during in vitro studies?
- Methodological Answer :
- Formulation Screening : Test co-solvents (DMSO/PEG mixtures) or cyclodextrin-based carriers.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide moiety to enhance membrane permeability .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption.
Q. How should researchers address conflicting data in stability studies (e.g., degradation under acidic conditions)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
